molecular formula C25H19ClN2O5 B5045479 (5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5045479
M. Wt: 462.9 g/mol
InChI Key: OTLZEJPUAJZTNI-KGENOOAVSA-N
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Description

(5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a diazinane ring and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the substituted phenyl groups. Common reagents used in the synthesis include chlorinated phenyl compounds and methoxy-substituted benzaldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

Chemistry: In chemistry, (5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for understanding the interactions between small molecules and biological macromolecules.

Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, including its role as an anti-inflammatory or anticancer agent.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Comparison: Compared to these similar compounds, (5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure and the specific substitutions on the phenyl groups

Properties

IUPAC Name

(5E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O5/c1-32-22-5-3-2-4-17(22)14-21-23(29)27-25(31)28(24(21)30)19-10-12-20(13-11-19)33-15-16-6-8-18(26)9-7-16/h2-14H,15H2,1H3,(H,27,29,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZEJPUAJZTNI-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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